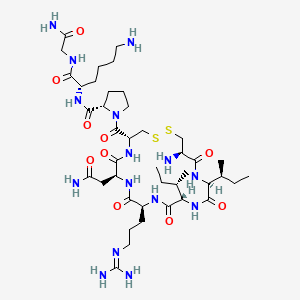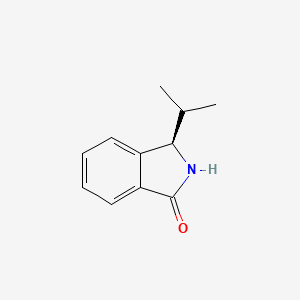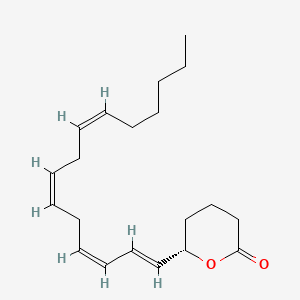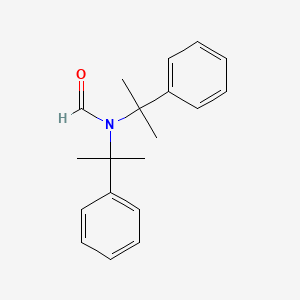
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile has been studied for its potential applications in various fields. It has been shown to have antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential use in the treatment of cancer. Studies have shown that it inhibits the growth of cancer cells and induces apoptosis in different cancer cell lines. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in different biological processes. For example, it inhibits the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 activity leads to a reduction in inflammation.
Biochemical and Physiological Effects
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile has been shown to have different biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile in lab experiments include its broad-spectrum antimicrobial activity, its potential use in cancer treatment, and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
Future research on 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile could focus on the development of more efficient synthesis methods that produce higher yields of the compound. Additionally, further studies could investigate the mechanism of action of this compound and its potential use in the treatment of other diseases. Furthermore, research could focus on improving the solubility of this compound in water and reducing its potential toxicity to cells.
Synthesemethoden
The synthesis of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction of 2-cyano-3-methoxypyridine with ethyl acetoacetate in the presence of sodium ethoxide as a base. This reaction produces the desired compound in good yield. Other methods involve the reaction of 2-cyano-3-methoxypyridine with different aldehydes or ketones in the presence of a base or acid catalyst.
Eigenschaften
IUPAC Name |
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-5(3-8)4-9-7(6)10/h2,4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIYTONUITTGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







